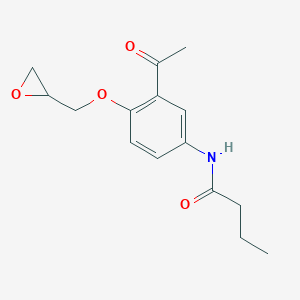

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Description

Properties

IUPAC Name |

N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGKLROXINRXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865420 | |

| Record name | N-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28197-66-2 | |

| Record name | N-[3-Acetyl-4-(2-oxiranylmethoxy)phenyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28197-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028197662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-acetyl-4-(oxiranylmethoxy)phenyl]butyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-ACETYL-4-(OXIRAN-2-YLMETHOXY)PHENYL)BUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYI0EW471K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Identifying the Biological Targets of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide. The presence of a chemically reactive epoxide (oxirane) moiety strongly suggests a mechanism of action involving covalent modification of protein targets. This document outlines the chemical rationale for this hypothesis, proposes likely target classes, and details a robust, multi-phase experimental strategy for target deconvolution, validation, and functional characterization. The methodologies described herein are grounded in established chemoproteomic principles and are designed to provide researchers and drug development professionals with a rigorous, field-proven workflow.

Introduction

This compound is a small molecule whose biological activity has not been extensively characterized in public literature. Structural analysis reveals two key features: a butanamide-substituted acetyl-phenyl core and, critically, a terminal epoxide (oxirane) ring. Epoxides are electrophilic functional groups known to form stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, lysine, or histidine.[1] This reactivity profile is the hallmark of a targeted covalent inhibitor (TCI), a class of drugs that has seen a resurgence in recent years due to its potential for high potency and prolonged duration of action.[2][3]

The core hypothesis of this guide is that this compound acts as a covalent inhibitor. Its mechanism of action involves two steps: initial, reversible binding to a protein pocket, driven by the core scaffold, followed by irreversible covalent bond formation between the epoxide "warhead" and a nearby nucleophilic residue.[3] This "two-factor verification" can lead to high specificity and selectivity.[4]

Identifying the specific protein(s) that this compound covalently modifies is paramount to understanding its pharmacological effects, potential therapeutic applications, and possible off-target toxicities. This guide provides the scientific rationale and detailed experimental workflows necessary to achieve this goal.

Chemical Rationale and Hypothesized Target Classes

The potential for covalent modification is the central pillar of our investigation. The epoxide is a well-established electrophilic warhead in medicinal chemistry, present in approved drugs such as Fosfomycin and Carfilzomib.[1][3] The reaction proceeds via nucleophilic attack by an amino acid side chain, leading to the opening of the strained three-membered ring and the formation of a stable covalent adduct.

While the epoxide provides the reactive potential, the N-(3-Acetyl-4-...)phenyl)butanamide scaffold dictates which proteins the compound will initially bind to, thereby determining selectivity. Based on common targets for covalent inhibitors, we can hypothesize several protein classes as primary candidates for engagement.[5]

-

Protein Kinases: A major class of drug targets, particularly in oncology. Covalent kinase inhibitors often target a non-catalytic cysteine residue near the ATP-binding pocket. The phenylbutanamide core may provide the initial affinity for the ATP pocket, positioning the epoxide for reaction.[4][6]

-

Cysteine Proteases: These enzymes utilize a catalytic cysteine residue for their function. This highly reactive cysteine is a prime target for electrophilic warheads.[4][7] Examples include caspases involved in apoptosis and cathepsins in lysosomal function.

-

Hydrolases: Various hydrolases, including certain serine hydrolases and metallohydrolases with reactive cysteines, could be susceptible to covalent inactivation by the epoxide moiety.

A Phased Experimental Strategy for Target Deconvolution

A successful target identification campaign requires a systematic approach, moving from broad, unbiased screening to specific, targeted validation. We propose a three-phase workflow.

Sources

In Silico Modeling of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide Binding: A Technical Guide to Covalent Inhibitor Simulation

Abstract

The resurgence of covalent inhibitors in drug discovery necessitates robust in silico modeling techniques to predict their binding affinity and understand their mechanism of action.[1][2] This guide provides an in-depth technical framework for modeling the binding of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide, a molecule featuring a reactive oxirane (epoxide) warhead, to a representative protein target. We will dissect the entire computational workflow, from target selection and system preparation to advanced covalent docking, molecular dynamics (MD), and quantum mechanics/molecular mechanics (QM/MM) simulations. This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful computational methods to the discovery and optimization of covalent inhibitors.

Introduction: The Rationale for Covalent Inhibitor Modeling

Covalent inhibitors offer distinct pharmacological advantages, including prolonged duration of action and high potency, by forming a stable bond with their protein target.[3] However, this irreversible binding also carries the risk of off-target effects if the inhibitor is not sufficiently selective.[1][4] Consequently, a detailed mechanistic understanding of the binding process is paramount.[1][4] In silico methods provide a cost-effective and time-efficient avenue to evaluate potential covalent inhibitors, offering insights into binding affinity and reaction mechanisms at an atomic level.[1][4]

The subject of this guide, this compound, possesses a chemically reactive epoxide group, also known as an oxirane.[5] This functional group is a well-known electrophile capable of reacting with nucleophilic residues on a protein, such as cysteine, serine, or histidine, to form a covalent bond.[6][7] Epoxide-containing molecules have been explored as anticancer agents, among other therapeutic applications.[8][9]

This guide will use a hypothetical scenario where this compound is investigated as an inhibitor for a cysteine protease, a common target for covalent drugs.

The Computational Workflow: A Multi-faceted Approach

The in silico modeling of a covalent inhibitor is a multi-step process that progressively refines our understanding of the binding event. Each step builds upon the previous one, providing a more detailed and accurate picture.

Caption: Overall workflow for in silico modeling of covalent inhibitors.

Part I: System Preparation - The Foundation of Accurate Simulation

Target Selection and Preparation

The choice of a protein target is the first critical step. For our case study, we will consider a cysteine protease. The rationale is the presence of a highly nucleophilic cysteine residue in the active site, a common target for electrophilic warheads like epoxides.

Protocol 1: Target Protein Preparation

-

Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will assume a hypothetical cysteine protease structure is available.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands.[10][11]

-

Protonation and Charge Assignment: Use software like PDB2PQR or the functionalities within molecular modeling suites (e.g., Schrodinger's Maestro, MOE) to add hydrogen atoms and assign protonation states to ionizable residues appropriate for a physiological pH.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries present in the crystal structure.

Ligand Preparation

The ligand, this compound, must also be prepared for simulation.

Protocol 2: Ligand Preparation

-

Generate 3D Conformation: The 2D structure of the ligand can be obtained from databases like PubChem (CID 119888).[5] A 3D conformation can be generated using software like MarvinSketch or Open Babel.

-

Charge and Parameter Assignment: Assign partial charges to the ligand atoms using a quantum mechanical method (e.g., RESP or AM1-BCC) to accurately represent its electrostatic potential. Generate force field parameters for the ligand that are compatible with the chosen protein force field (e.g., AMBER, CHARMM). The Antechamber tool in the AmberTools suite is commonly used for this purpose.

Part II: Covalent Docking - Predicting the Initial Encounter

Covalent docking is a specialized form of molecular docking that accounts for the formation of a covalent bond between the ligand and the protein.[12] It helps in predicting the initial non-covalent binding pose and the subsequent covalent attachment.

Caption: A simplified workflow for performing covalent docking.

Protocol 3: Covalent Docking using AutoDock

AutoDock provides functionalities for covalent docking.[12][13]

-

Prepare Receptor and Ligand PDBQT files: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools.[11] This format includes partial charges and atom types.

-

Define the Covalent Bond: Manually edit the ligand and receptor PDBQT files to define the atoms that will form the covalent bond. For our case, this would be a carbon atom of the oxirane ring and the sulfur atom of the active site cysteine.

-

Grid Parameter File Generation: Define a grid box that encompasses the active site of the protein.[14] This grid is used by AutoGrid to pre-calculate the interaction energies between the ligand atom types and the protein.[14]

-

Docking Parameter File Generation: Create a docking parameter file that specifies the ligand, the receptor, the grid files, and the covalent docking parameters.

-

Run Docking and Analyze Results: Execute the AutoDock run. The output will be a set of docked poses, ranked by their predicted binding energy. The top-ranked poses should be visually inspected for sensible interactions with the active site residues.

Part III: Molecular Dynamics (MD) Simulation - Capturing the Dynamics of Binding

While docking provides a static picture, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[10][15][16]

Protocol 4: MD Simulation of the Covalent Complex using GROMACS

GROMACS is a widely used software package for performing MD simulations.[17]

-

Prepare the Covalent Complex: Start with the best pose from the covalent docking. Ensure that the covalent bond between the ligand and the protein is correctly represented in the topology file.

-

System Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentration.[10][15]

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.[18]

-

Equilibration: Perform a two-step equilibration process. First, equilibrate the system in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature. Then, equilibrate in the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[10]

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow for adequate sampling of the conformational space.

-

Analysis: Analyze the trajectory to understand the stability of the complex, the nature of the protein-ligand interactions, and any conformational changes in the protein upon ligand binding. Common analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.

Table 1: Representative MD Simulation Parameters

| Parameter | Value | Rationale |

| Force Field | AMBER99SB-ILDN (protein), GAFF (ligand) | Widely used and validated force fields for biomolecular simulations. |

| Water Model | TIP3P | A standard water model for explicit solvent simulations. |

| Box Type | Cubic | A simple and efficient periodic boundary condition. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Approximate physiological pressure. |

| Simulation Time | 200 ns | A reasonable duration for observing local conformational changes. |

Part IV: QM/MM Simulation - Modeling the Covalent Reaction

To study the actual chemical reaction of covalent bond formation, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is necessary.[19][20][21][22] This method treats the chemically reactive region (the ligand's oxirane and the cysteine's thiol group) with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field.[19][20][22][23]

Protocol 5: QM/MM Simulation of the Reaction Pathway

-

Define QM and MM Regions: From a representative snapshot of the MD simulation, define the QM region to include the ligand and the side chain of the reactive cysteine residue. The rest of the system constitutes the MM region.

-

Potential Energy Surface Scan: Perform a potential energy surface scan along the reaction coordinate, which is typically the distance between the reacting atoms. This will help in locating the transition state.

-

Transition State Optimization: Optimize the geometry of the transition state.

-

Minimum Energy Path Calculation: Calculate the minimum energy path connecting the reactant, transition state, and product to obtain the reaction energy profile.

-

Free Energy Calculation: Use methods like umbrella sampling or metadynamics to calculate the free energy barrier of the reaction, which is a more accurate representation of the reaction kinetics.

Part V: Binding Free Energy Calculations

The overall binding affinity of a covalent inhibitor is a combination of the non-covalent binding and the covalent reaction step.[3][24][25][26] Calculating the absolute binding free energy is computationally demanding, but relative binding free energies between similar inhibitors can be more readily calculated using methods like Free Energy Perturbation (FEP).[26]

Table 2: Components of Covalent Binding Free Energy

| Component | Description | Computational Method |

| ΔG_non-covalent | The free energy of the initial, non-covalent binding of the inhibitor to the protein. | MM/PBSA, MM/GBSA, FEP |

| ΔG_reaction | The free energy change associated with the formation of the covalent bond. | QM/MM simulations |

| ΔG_binding | The overall binding free energy. | Combination of the above methods |

Conclusion and Future Directions

The in silico modeling of covalent inhibitors like this compound is a powerful tool in modern drug discovery.[1][4] By combining techniques such as covalent docking, molecular dynamics, and QM/MM simulations, we can gain a comprehensive understanding of their binding mechanisms, predict their affinity, and guide their optimization. As computational resources and methodologies continue to improve, these approaches will become even more integral to the rational design of safe and effective covalent therapeutics.

References

-

Hasan, M. N., Ray, M., & Saha, A. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Journal of Physical Chemistry B, 127(45), 9663-9684. [Link]

-

Zhang, Y., et al. (2024). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. Journal of the American Chemical Society. [Link]

-

Lopo, R., et al. (2021). Covalent and non-covalent binding free energy calculations for peptidomimetic inhibitors of SARS-CoV-2 main protease. Chemical Science, 12(23), 8113-8122. [Link]

-

Lemkul, J. A. GROMACS Tutorials. [Link]

-

Glowacki, D. R., et al. (2012). Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics. In Methods in Molecular Biology (Vol. 924, pp. 455-479). [Link]

-

Chen, G., et al. (2007). Reactivity of Functional Groups on the Protein Surface: Development of Epoxide Probes for Protein Labeling. Journal of the American Chemical Society, 129(33), 10074-10075. [Link]

-

Hasan, M. N., Ray, M., & Saha, A. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B, 127(45), 9663-9684. [Link]

-

Ismail, M. (2020). Covalent Docking using AutoDock4. YouTube. [Link]

-

Karmakar, U., & Warshel, A. (2021). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. bioRxiv. [Link]

-

Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Annual Review of Pharmacology and Toxicology, 53, 37-58. [Link]

-

Various Authors. (2016). How to do covalent docking using autodock? ResearchGate. [Link]

-

Aldeghi, M., et al. (2021). Predicting the Relative Binding Affinity for Reversible Covalent Inhibitors by Free Energy Perturbation Calculations. Journal of Chemical Information and Modeling, 61(9), 4565-4577. [Link]

-

InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

-

Hasan, M. N., et al. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. ResearchGate. [Link]

-

Duster, A. W., et al. (2021). Large-scale QM/MM free energy simulations of enzyme catalysis reveal the influence of charge transfer. Chemical Science, 12(10), 3647-3657. [Link]

-

Tzani, A., et al. (2022). Discovery of Novel Epoxyketone Peptides as Lipase Inhibitors. Molecules, 27(7), 2206. [Link]

-

Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]

-

Marín-Becerra, A., et al. (2019). Modeling Chemical Reactions by QM/MM Calculations: The Case of the Tautomerization in Fireflies Bioluminescent Systems. Frontiers in Chemistry, 7, 423. [Link]

-

Bajorath, J. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Molecules, 27(3), 893. [Link]

-

Various Authors. (2024). Free Energy Calculations in Covalent Drug Design. ResearchGate. [Link]

-

Omixium. (2023). Target Specific Docking Using AutoDock4 | Free Docking Software Tutorial. YouTube. [Link]

-

Bioinformatics Review. (2020). How to perform covalent docking using AutodockFR (ADFR)? [Link]

-

ChemSynthesis. N-acetyl-3-oxo-2-phenylbutanamide. [Link]

-

Various Authors. (2020). Epoxide containing molecules: A good or a bad drug design approach. ResearchGate. [Link]

-

Do, Q. T., et al. (2019). CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling, 59(4), 1436-1447. [Link]

-

Li, Y., et al. (2024). Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors. International Journal of Molecular Sciences, 25(1), 599. [Link]

-

Bioinformatics. (2020). Molecular Dynamics Simulations | Gromacs Beginner Tutorial Session -2. YouTube. [Link]

-

AutoDock Vina Documentation. Basic docking. [Link]

-

Lu, Y., et al. (2020). Understanding Enzyme Catalysis Mechanism Using QM/MM Simulation Methods. International Journal of Molecular Sciences, 21(17), 6143. [Link]

-

Computational BioPhysics Tutorials. (2025). Fundamental ingredients of an MD simulation. [Link]

-

van der Kamp, M. (2020). Modelling Enzymes with QM/MM. YouTube. [Link]

-

GSRS. N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE. [Link]

-

PubChem. N-(3-acetyl-4-(oxiranylmethoxy)phenyl)butyramide. [Link]

-

PubChem. N-Acetyl-3-oxo-2-phenylbutanamide. [Link]

-

PubChem. N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide. [Link]

Sources

- 1. Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-(3-acetyl-4-(oxiranylmethoxy)phenyl)butyramide | C15H19NO4 | CID 119888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 15. youtube.com [youtube.com]

- 16. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]

- 17. GROMACS Tutorials [mdtutorials.com]

- 18. youtube.com [youtube.com]

- 19. Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Modeling Chemical Reactions by QM/MM Calculations: The Case of the Tautomerization in Fireflies Bioluminescent Systems [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

- 23. Large-scale QM/MM free energy simulations of enzyme catalysis reveal the influence of charge transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Covalent and non-covalent binding free energy calculations for peptidomimetic inhibitors of SARS-CoV-2 main protease - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Investigating N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide in Cellular Models

Abstract

This document provides a comprehensive guide for the initial investigation of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide in a cell culture setting. It is important to note that as of the date of this publication, there are no established biological applications or standardized protocols for the direct use of this compound in cell culture experiments. The primary identification of this molecule is as a known impurity or synthetic intermediate of the beta-blocker, Acebutolol.[1] Therefore, this guide is structured to provide a foundational framework for researchers who may wish to characterize its cellular effects for the first time, for instance, in the context of toxicology studies or as part of the quality control of Acebutolol.

Introduction and Scientific Context

This compound is a small molecule that has been identified as an impurity related to the synthesis of Acebutolol, a cardioselective beta-1 adrenergic receptor antagonist. The presence of an epoxide (oxiran-2-yl) functional group is chemically significant, as epoxides are known to be reactive electrophiles that can covalently modify nucleophilic macromolecules such as DNA and proteins. This inherent reactivity warrants careful consideration of its potential cytotoxic and genotoxic effects in any biological system.

The protocols outlined herein are therefore not based on a known mechanism of action, but rather provide a logical progression for the initial toxicological and phenotypic screening of a novel or uncharacterized compound in a cell culture environment. The causality behind the experimental choices is grounded in standard practices for drug discovery and chemical biology, focusing on establishing a safe concentration range before proceeding to more complex functional assays.

Compound Profile and Handling

A thorough understanding of the compound's physicochemical properties is critical for proper handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | PubChem[2] |

| Molecular Weight | 277.31 g/mol | PubChem[2] |

| Synonyms | Acebutolol EP Impurity A, N-[3-Acetyl-4-(oxiranylmethoxy)phenyl]butyramide | ChemicalBook, PubChem[1][2] |

| XLogP3 | 1.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

Safety and Handling: According to the aggregated GHS information, this chemical may be harmful if swallowed or in contact with skin, and can cause serious eye irritation.[2] Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.

Foundational Protocols for Cellular Investigation

The following protocols are designed to be a starting point for any researcher wishing to study the effects of this compound on a cellular level.

Stock Solution Preparation and Storage

The accurate preparation of a stock solution is the first critical step in ensuring reproducible results.

Rationale: A high-concentration, validated stock solution allows for consistent and accurate dilution into cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture. It is crucial to determine the solubility of the compound and to keep the final DMSO concentration in the culture medium below a non-toxic level (typically ≤ 0.5%).

Protocol:

-

Solubility Test: Begin by testing the solubility of the compound in DMSO. Aim for a high-concentration stock solution (e.g., 10-50 mM).

-

Preparation:

-

Tare a sterile, conical microcentrifuge tube on an analytical balance.

-

Carefully add the desired mass of this compound powder.

-

Add the calculated volume of sterile, cell culture-grade DMSO to achieve the target molarity.

-

Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Initial Cytotoxicity Assessment

Determining the concentration range over which the compound affects cell viability is essential before any functional assays are performed.

Rationale: A dose-response cytotoxicity assay will establish the concentration of the compound that is toxic to cells. This allows for the selection of non-toxic or sub-lethal concentrations for subsequent experiments that aim to measure more subtle cellular effects without the confounding factor of widespread cell death. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter derived from this assay.

Workflow for Cytotoxicity Assessment:

Caption: Workflow for determining compound cytotoxicity.

Protocol:

-

Cell Plating: Seed the chosen cell line (e.g., HeLa, HEK293, HepG2) into a clear, flat-bottom 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Adherence: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to adhere.

-

Compound Dilution: Prepare a serial dilution of the compound in complete culture medium. A common starting range is from 100 µM down to low nM concentrations. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment" control.

-

Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, WST-1, or a resazurin-based assay like PrestoBlue).

-

Data Analysis: Plot the normalized cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Potential Avenues for Further Investigation

Once a non-toxic concentration range has been established, further experiments can be designed to probe the specific cellular effects of this compound.

Investigating Cellular Stress and Genotoxicity

Rationale: The presence of a reactive epoxide moiety suggests a potential for covalent adduction to cellular macromolecules, which can induce cellular stress and DNA damage.

Potential Assays:

-

Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFDA to measure changes in intracellular ROS levels via flow cytometry or fluorescence microscopy.

-

DNA Damage Response (DDR): Perform immunofluorescence staining or Western blotting for key DDR markers such as phosphorylated H2A.X (γH2A.X) and 53BP1.

-

Glutathione (GSH) Depletion: Measure intracellular GSH levels, as conjugation with electrophilic compounds can deplete this key antioxidant.

Hypothesized Signaling Pathway Activation:

Caption: Potential mechanism of epoxide-induced cellular stress.

Beta-Adrenergic Receptor Activity Screening

Rationale: Given its structural relationship to Acebutolol, it is prudent to investigate whether this compound has any activity at beta-adrenergic receptors.

Potential Assays:

-

cAMP Assay: Beta-adrenergic receptors are G-protein coupled receptors that modulate cellular levels of cyclic AMP (cAMP). A competitive immunoassay (e.g., HTRF or ELISA) can be used to measure changes in cAMP levels in response to the compound, both as a potential agonist and as a potential antagonist in the presence of a known agonist like isoproterenol.

-

Receptor Binding Assay: A competitive radioligand binding assay can determine if the compound directly binds to beta-1 or beta-2 adrenergic receptors.

Conclusion

This compound is a compound of interest primarily due to its status as a process impurity in the manufacturing of Acebutolol. There is currently no evidence to support its direct use as a tool compound in cell biology. The experimental framework provided here offers a scientifically rigorous approach to perform an initial characterization of its effects on cultured cells, focusing on establishing a toxicological profile and exploring potential mechanisms of action related to its chemical structure. Any researcher undertaking such a study will be contributing novel data to the scientific community.

References

-

PubChem. (n.d.). N-(3-acetyl-4-(oxiranylmethoxy)phenyl)butyramide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-3-oxo-2-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-acetyl-3-oxo-2-phenylbutanamide. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]

-

Agu, P. C., et al. (2021). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-((oxiran-2-yl)methoxy)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Introduction: Unveiling the Bioactivity of a Novel Phenylbutanamide Derivative

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is a chemical entity primarily identified as an impurity of the cardioselective beta-1 blocker, Acebutolol.[1][] While the pharmacological profile of Acebutolol is well-documented, the independent biological activities and cellular effects of this specific derivative remain largely uncharacterized.[3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular impact of this compound.

The following protocols are designed as a foundational guide to assess the compound's cytotoxic potential, elucidate its mechanism of action, and establish a baseline for further preclinical investigation. The experimental design emphasizes a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

Compound Characteristics and Handling

A thorough understanding of the physicochemical properties of this compound is critical for reliable and reproducible experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.31 g/mol | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Solubility and Stock Solution Preparation:

The predicted XLogP3 of 1.7 suggests moderate lipophilicity.[1] Empirical determination of solubility in various solvents is a critical first step.

Protocol 1: Solubility Assessment and Stock Solution Preparation

-

Solvent Selection: Test solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[4]

-

Initial Solubility Test:

-

Weigh 1-2 mg of the compound into a microcentrifuge tube.

-

Add the selected solvent in small increments (e.g., 10 µL) and vortex thoroughly between additions until the compound is fully dissolved.

-

Visually inspect for any precipitate.

-

-

Stock Solution Preparation:

-

Based on the solubility test, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO.[4]

-

Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (generally ≤ 0.5% v/v).[4]

-

Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

-

Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. The stability of butanamide derivatives in solution can vary and should be empirically determined if long-term storage is required.[5]

Experimental Workflow for Cellular Characterization

The following diagram outlines a systematic approach to characterizing the cellular effects of this compound.

Phase 1: Cell Line Selection and Culture

The choice of cell line will significantly influence the experimental outcomes. For a compound with an unknown mechanism of action, a panel of cell lines representing different tissue origins (e.g., liver, lung, breast) is recommended. Consider using a well-characterized cancer cell line such as HeLa (cervical cancer) or A549 (lung cancer), and a non-cancerous cell line like HEK293 (human embryonic kidney) to assess for selective cytotoxicity.[6][7]

Protocol 2: General Cell Culture

-

Cell Line Maintenance: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[6]

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells upon reaching 70-80% confluency to maintain exponential growth.

Phase 2: Primary Cytotoxicity Screening

The initial assessment of a compound's biological activity is typically a cytotoxicity assay to determine the concentration at which it inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Protocol 3: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of this compound from the stock solution in complete cell culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the compound.

-

Include appropriate controls: untreated cells (vehicle control) and medium-only (blank).

-

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Phase 3: Mechanistic Elucidation

Should this compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. A primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Hypothetical Signaling Pathway for Apoptosis Induction:

If the compound is found to induce apoptosis, it may engage with one of several well-established signaling cascades. The following diagram illustrates a hypothetical pathway that could be investigated.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protocol 5: Western Blot Analysis for Apoptotic Markers

To further investigate the apoptotic pathway, Western blotting can be used to detect the expression levels of key proteins.

-

Protein Extraction: Treat cells with the compound, lyse the cells, and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Interpretation and Future Directions

The data generated from these protocols will provide a foundational understanding of the cellular effects of this compound. A potent and selective cytotoxic profile, coupled with the induction of apoptosis, would warrant further investigation into its specific molecular targets and in vivo efficacy. Conversely, a lack of significant activity would suggest that this compound is unlikely to be a promising therapeutic lead.

References

-

PubChem. N-(3-acetyl-4-(oxiranylmethoxy)phenyl)butyramide. National Center for Biotechnology Information. [Link]

-

PubChem. N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide. National Center for Biotechnology Information. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. Acebutolol. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]

-

PubChem. N-Acetyl-3-oxo-2-phenylbutanamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. How to dissolve small inhibitor molecules for binding assay? [Link]

-

PubMed Central (PMC). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. [Link]

-

PubMed. Effects of novel phenylretinamides on cell growth and apoptosis in bladder cancer. [Link]

-

PubMed. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. [Link]

-

Oncotarget. 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid, a glutathione reductase inhibitor, induces G2/M cell cycle arrest and microtubule depolymerization in human esophageal cancer cells. [Link]

-

Taylor & Francis Online. Protein purification and analysis: next generation Western blotting techniques. [Link]

-

PubMed. The emerging role of tumor necrosis factor-related apoptosis-inducing ligand receptor activating agents in cancer therapy. [Link]

-

ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

PubMed. Induction of Apoptosis in Cancer Cells Through N-acetyl-l-leucine-modified Polyethylenimine-Mediated p53 Gene Delivery. [Link]

-

PubMed Central (PMC). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. [Link]

-

PubChem. 2-(4-methoxyphenoxy)-2-methyl-N-phenylbutanamide. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Butanamide, 3-oxo-N-phenyl-. [Link]

-

MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]

Sources

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acebutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Welcome to our dedicated technical support guide for the synthesis of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Final Epoxidation Step

You've successfully synthesized the precursor, N-(3-acetyl-4-hydroxyphenyl)butanamide, but the final epoxidation with epichlorohydrin results in a disappointingly low yield of the target compound.

Possible Causes and Solutions:

-

Suboptimal Base and Solvent System: The choice of base and solvent is critical for the Williamson ether synthesis that forms the epoxide.

-

Explanation: A base that is too strong or a protic solvent can lead to the opening of the epoxide ring, generating diol impurities.

-

Solution:

-

Base Selection: Employ a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent Choice: Use an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants but do not participate in proton transfer reactions that can cleave the epoxide.

-

-

-

Inadequate Temperature Control: The reaction temperature significantly influences the rate of the desired reaction versus side reactions.

-

Explanation: High temperatures can accelerate the rate of undesired side reactions, including polymerization of epichlorohydrin or decomposition of the product.

-

Solution:

-

Maintain a moderate reaction temperature, typically between 60-80 °C.

-

Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed.

-

-

-

Presence of Water: Trace amounts of water can lead to the hydrolysis of the epoxide.

-

Explanation: Water can act as a nucleophile, attacking the epoxide ring and forming a diol byproduct.

-

Solution:

-

Ensure all glassware is thoroughly dried before use.

-

Use anhydrous solvents.

-

Store hygroscopic reagents like potassium carbonate in a desiccator.

-

-

Troubleshooting Workflow: Epoxidation Step

Caption: Troubleshooting workflow for low yield in the epoxidation step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the initial acylation of 4-amino-2-acetylphenol?

The acylation of 4-amino-2-acetylphenol with butyryl chloride is a crucial first step. A common issue is the formation of di-acylated or unreacted starting material.

-

Recommended Protocol:

-

Use a slight excess of butyryl chloride, typically 1.1 to 1.2 equivalents, to ensure complete consumption of the aminophenol.

-

The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

A suitable solvent is dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

-

Q2: How can I effectively purify the final product, this compound?

Purification is critical to obtaining a high-purity final compound, which is essential for downstream applications.

-

Purification Strategy:

-

Initial Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities.

-

Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be determined empirically, but mixtures of ethanol/water or ethyl acetate/hexane are good starting points.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Q3: What are the key analytical techniques to monitor the reaction progress and confirm the product structure?

-

Thin Layer Chromatography (TLC): An indispensable tool for monitoring the reaction progress. Use a suitable mobile phase (e.g., 1:1 ethyl acetate/hexane) to track the disappearance of starting materials and the appearance of the product spot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is essential to confirm the structure of the final product. Look for characteristic peaks corresponding to the acetyl group, the butanamide chain, the aromatic protons, and the protons of the oxirane ring.

-

¹³C NMR can further confirm the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see characteristic absorption bands for the amide C=O, the ketone C=O, and the C-O-C stretching of the ether and epoxide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Summary of Spectroscopic Data for this compound:

| Technique | Expected Key Signals |

| ¹H NMR | Signals for aromatic protons, amide N-H, butanamide CH₂, CH₃, acetyl CH₃, and oxirane ring protons. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (amide C=O stretch), ~1650 (ketone C=O stretch), ~1250 (C-O-C stretch). |

| MS (m/z) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₅H₁₉NO₄). |

Experimental Protocols

Protocol 1: Synthesis of N-(3-acetyl-4-hydroxyphenyl)butanamide

-

Dissolve 4-amino-2-acetylphenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add butyryl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol/water.

Protocol 2: Synthesis of this compound

-

To a solution of N-(3-acetyl-4-hydroxyphenyl)butanamide (1.0 eq) in DMF, add powdered anhydrous K₂CO₃ (2.0 eq).

-

Add epichlorohydrin (1.5 eq) to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Reaction Scheme

Caption: Overall synthesis scheme for this compound.

References

- General Principles of Williamson Ether Synthesis. Organic Chemistry, 8th Edition. L.G. Wade Jr. Pearson, 2013.

-

Optimization of Reaction Conditions for Amide Bond Formation. Chemical Reviews, 2007, 107 (12), pp 5151–5246. [Link]

-

The use of aprotic polar solvents in organic synthesis. Journal of Organic Chemistry, 1983, 48 (5), pp 723–727. [Link]

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide solubility issues in buffers

Welcome to the technical support guide for N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in various buffer systems. We will explore the underlying scientific principles and provide practical, step-by-step protocols to achieve stable and reproducible solutions for your experiments.

Compound Overview and Predicted Solubility Behavior

This compound is an organic molecule with specific physicochemical properties that dictate its behavior in aqueous solutions. Understanding these properties is the first step in troubleshooting solubility issues.

The structure contains several functional groups: an amide, an aromatic ring, a ketone, an ether, and a reactive epoxide ring. The butanamide and acetyl groups contribute to its non-polar character. An analysis of its computed properties provides critical insights.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₅H₁₉NO₄ | - |

| Molecular Weight | 277.31 g/mol | Moderate molecular size.[1] |

| XLogP3 | 1.7 | This positive value indicates a higher preference for a lipid-like environment over water, suggesting the compound is somewhat lipophilic and likely has poor aqueous solubility.[1] |

| Hydrogen Bond Donors | 1 | Limited capacity to donate hydrogen bonds to water.[1] |

| Hydrogen Bond Acceptors | 4 | Can accept hydrogen bonds from water, but this is offset by the large non-polar regions.[1] |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | A moderate TPSA. While not extremely low, it is not high enough to guarantee good aqueous solubility on its own.[1] |

Expert Analysis: The compound's structure presents a classic solubility challenge. It is a balance between polar functional groups (which interact with water) and larger, non-polar hydrocarbon regions (which do not). The XLogP3 value of 1.7 confirms that the non-polar characteristics are significant, predicting that the molecule will be poorly soluble in neutral aqueous buffers.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered by researchers.

Q1: My this compound precipitated immediately when I added it to my standard phosphate-buffered saline (PBS) at pH 7.4. What went wrong?

A: This is a common and expected observation. The compound's lipophilic nature (XLogP3 > 0) means it is poorly soluble in purely aqueous systems like PBS.[1] The principle of "like dissolves like" governs solubility; the large non-polar surface area of your compound is incompatible with the highly polar water molecules in the buffer, leading to precipitation.[2] Direct addition of the solid compound to a buffer is rarely successful for molecules of this type.

Q2: What is the very first and most critical step to improve my chances of dissolving the compound?

A: The standard and most effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] The most common choices are dimethyl sulfoxide (DMSO) or ethanol. This approach dissolves the compound in a non-polar solvent first. Then, this stock solution can be carefully diluted into your aqueous buffer. This method assesses the kinetic solubility, which is often higher than the true equilibrium solubility and is sufficient for many experimental assays.[3]

Q3: Will adjusting the pH of my buffer help dissolve the compound?

A: Likely not significantly, but it is worth a limited evaluation. For pH to have a major effect on solubility, a compound must have an ionizable functional group (a weak acid or a weak base) with a pKa within or near the accessible pH range.[4][5][6] this compound does not possess strongly acidic or basic groups; the amide linkage is generally considered neutral under physiological pH conditions. Therefore, altering the pH from ~5 to 9 is unlikely to cause a dramatic increase in solubility. However, it is a simple variable to test as part of a systematic screen.

Q4: I am using a DMSO stock, but my compound still precipitates upon dilution in the buffer. What's next?

A: This indicates that the final concentration of the compound in the buffer exceeds its solubility limit, even with a small percentage of DMSO. The next logical step is to introduce a co-solvent into your aqueous buffer. A co-solvent is a water-miscible organic solvent used in a higher percentage (e.g., 5-20%) to reduce the overall polarity of the solvent system, making it more hospitable to your lipophilic compound.[7][8][9]

Q5: Can the specific type of buffer I use (e.g., Phosphate vs. Tris) make a difference, even if they are at the same pH?

A: Yes, the buffer species itself can influence solubility.[10][11] While pH is a primary factor for ionizable drugs, the ions of the buffer can have specific interactions with a solute, sometimes leading to a "salting out" (precipitation) effect or, less commonly, a "salting in" effect. If you are consistently having issues in a phosphate buffer, it is a valid troubleshooting step to try a different buffer system like Tris-HCl or HEPES.

In-Depth Troubleshooting Workflow

For persistent solubility issues, a systematic, multi-pronged approach is required. This workflow guides you from basic to more advanced solubilization strategies, explaining the rationale behind each step.

Caption: A logical workflow for troubleshooting solubility issues.

Standardized Experimental Protocols

Follow these detailed protocols to ensure reproducible and accurate solubility testing.

Protocol 4.1: Preparation of a Concentrated Stock Solution

Objective: To dissolve the compound in a suitable organic solvent prior to aqueous dilution.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

-

Class A volumetric flask

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Accurately weigh a precise amount of the compound (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 1 mL).

-

Solvent Addition: Add approximately 80% of the final volume of DMSO to the flask.

-

Dissolution: Cap the flask and vortex vigorously. If solid particles remain, place the flask in a bath sonicator for 5-10 minutes. Gentle warming to 30-37°C can also aid dissolution but be cautious of potential compound degradation.

-

Final Volume: Once fully dissolved, allow the solution to return to room temperature. Add DMSO to the calibration mark to reach the final volume. Mix thoroughly by inversion.

-

Calculation: Calculate the final concentration. For 10 mg in 1 mL, the concentration is 10 mg/mL. The molar concentration is (10 mg/mL) / (277.31 g/mol ) * (1000 mL/L) = 36.06 mM.

-

Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C as per compound stability data.

Trustworthiness Check: A clear, particle-free solution after this step validates that a suitable organic solvent has been found. If the compound does not dissolve in 100% DMSO, alternative solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) may be required.[12]

Protocol 4.2: Kinetic Solubility Screening with Co-Solvents by Nephelometry

Objective: To determine the kinetic solubility limit of the compound in various buffer/co-solvent systems using a high-throughput method. Nephelometry measures the light scattered by insoluble particles (precipitate).[13]

Materials:

-

Compound stock solution in DMSO (from Protocol 4.1)

-

Aqueous buffers (e.g., PBS pH 7.4)

-

Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

-

384-well microplates

-

Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar® Plus)

Procedure:

-

Prepare Buffer/Co-solvent Systems: Create a set of aqueous solutions. For example:

-

Buffer A: 100% PBS

-

Buffer B: 95% PBS / 5% Ethanol

-

Buffer C: 90% PBS / 10% Ethanol

-

Buffer D: 95% PBS / 5% PEG 400

-

-

Serial Dilution: In a 384-well plate, perform serial dilutions of your DMSO stock solution directly into the different buffer systems. The goal is to create a range of concentrations from high (expected to precipitate) to low (expected to be soluble).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow precipitation to equilibrate.

-

Measurement: Read the plate on the nephelometer. The instrument will report Relative Nephelometry Units (RNUs) for each well.

-

Data Analysis:

-

Plot RNU (y-axis) versus compound concentration (x-axis) for each buffer system.

-

The plot will show a flat baseline at low concentrations (soluble) followed by a sharp increase in RNU where the compound begins to precipitate.

-

The concentration at this inflection point is the kinetic solubility limit.[13]

-

Protocol 4.3: Thermodynamic Solubility Determination by Shake-Flask Method

Objective: To determine the true equilibrium solubility of the compound, which is a fundamental physicochemical property.[14]

Materials:

-

Excess solid compound

-

Chosen buffer/co-solvent system

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test buffer (e.g., 2-5 mg of solid in 1 mL of buffer). The key is to ensure solid remains undissolved at equilibrium.[14]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.[14]

-

Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., >10,000 x g) to pellet all undissolved solid.

-

Sampling: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Result: The measured concentration is the thermodynamic solubility.

Self-Validation: Performing the experiment for 24h and 48h and obtaining the same result provides confidence that equilibrium has been reached.

Advanced Solubilization Strategies

If the above methods fail to achieve the desired concentration, more advanced formulation techniques may be necessary. These are typically employed in later-stage drug development.

-

Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can be added to the buffer.[12][15] Above their critical micelle concentration (CMC), they form micelles that encapsulate the hydrophobic compound, dramatically increasing its apparent solubility.

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

References

-

Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Solubility. (n.d.). Wikipedia. [Link]

-

Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

N-(3-acetyl-4-(oxiranylmethoxy)phenyl)butyramide. (n.d.). PubChem. [Link]

-

N-Phenylbutanamide. (n.d.). PubChem. [Link]

-

PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. [Link]

-

Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link]

-

Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2025, August 7). ResearchGate. [Link]

-

Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27). ACS Publications. [Link]

-

Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

Cosolvent. (n.d.). Wikipedia. [Link]

-

Factors which determine the lipid solubility of drugs. (2023, December 18). Deranged Physiology. [Link]

-

Optimizing Drug Solubility. (2017, October 11). Contract Pharma. [Link]

-

Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

-

(Co)Solvents. (n.d.). Practical Solubility Science - Prof Steven Abbott. [Link]

-

Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC. (2024, May 2). National Center for Biotechnology Information. [Link]

-

Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]

-

Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (2021, March 3). ACS Publications. [Link]

-

Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]

-

FACTER'S AFFECTING ON SOLUBILITY. (2018, November 4). Chem Zipper. [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007, September 17). National Center for Biotechnology Information. [Link]

-

Cosolvent. (n.d.). ScienceDirect. [Link]

-

Solubilizing excipients in oral and injectable formulations. (n.d.). PubMed. [Link]

-

Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS. [Link]

-

Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2025, August 6). ResearchGate. [Link]

-

Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. [Link]

-

Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI. [Link]

-

What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? (2025, December 10). Dr.Oracle. [Link]

-

N-acetyl-3-oxo-2-phenylbutanamide. (2025, May 20). ChemSynthesis. [Link]

-

N-Acetyl-3-oxo-2-phenylbutanamide. (n.d.). PubChem. [Link]

-

N-hydroxy-4-phenylbutanamide. (n.d.). PubChem. [Link]

-

N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE. (n.d.). GSRS. [Link]

Sources

- 1. N-(3-acetyl-4-(oxiranylmethoxy)phenyl)butyramide | C15H19NO4 | CID 119888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 7. Cosolvent - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Support Center: N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Last Updated: January 24, 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide and other related covalent inhibitors. The presence of a reactive epoxide (oxirane) moiety in this compound's structure makes it a potent tool for forming covalent bonds with target proteins. However, this reactivity also presents a significant challenge: the potential for off-target effects, which can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action.[1][2]

This guide provides a structured framework for anticipating, identifying, and troubleshooting common issues related to the off-target effects of such reactive compounds. It combines theoretical principles with practical, field-proven experimental protocols to ensure the integrity and validity of your research findings.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the experimental use of this compound and the broader class of epoxide-containing covalent modifiers.

Q1: What is the primary mechanism for off-target effects with a compound like this compound?

A1: The primary driver for off-target effects is the high reactivity of the epoxide ring. This electrophilic group can react with various nucleophilic amino acid residues on proteins, such as cysteine, histidine, and lysine, that are not the intended target.[3] This non-specific covalent modification of unintended proteins can lead to a range of unpredictable biological consequences, including cytotoxicity and confounding phenotypes.[1][3] The challenge in designing covalent inhibitors is to make the reactive group, or "warhead," just reactive enough to bind to the intended target upon initial non-covalent association, but not so reactive that it binds indiscriminately to other proteins.[2]

Q2: I'm observing high levels of cytotoxicity in my cell-based assays even at low concentrations. Could this be an off-target effect?

A2: Yes, this is a classic sign of off-target activity, particularly with covalent inhibitors. Widespread, non-selective modification of essential cellular proteins can disrupt critical pathways, leading to cell death. The epoxide moiety can also react with glutathione (GSH), depleting cellular antioxidant reserves and inducing oxidative stress, which contributes to toxicity.[3] It is crucial to differentiate this generalized toxicity from a specific, on-target cytotoxic effect.

Q3: My results are inconsistent across different cell lines or experimental replicates. What could be the cause?